6-(azepan-1-yl)-N~2~-(4-chlorobenzyl)-5-nitropyrimidine-2,4-diamine
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Overview
Description
6-(AZEPAN-1-YL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4-DIAMINE is a complex organic compound characterized by its unique structure, which includes an azepane ring, a chlorophenyl group, and a nitropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(AZEPAN-1-YL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction parameters, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(AZEPAN-1-YL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and boronic acids for coupling reactions. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Scientific Research Applications
6-(AZEPAN-1-YL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-(AZEPAN-1-YL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
1-(AZEPAN-1-YL)-4-CHLOROPHTHALAZINE: Similar in structure but with different biological activities.
ETHYL 6-(AZEPAN-1-YLMETHYL)-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: Another compound with an azepane ring and chlorophenyl group, used in different applications.
Uniqueness
6-(AZEPAN-1-YL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C17H21ClN6O2 |
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Molecular Weight |
376.8 g/mol |
IUPAC Name |
6-(azepan-1-yl)-2-N-[(4-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H21ClN6O2/c18-13-7-5-12(6-8-13)11-20-17-21-15(19)14(24(25)26)16(22-17)23-9-3-1-2-4-10-23/h5-8H,1-4,9-11H2,(H3,19,20,21,22) |
InChI Key |
RCMSHSLEXJQTGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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